N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide

Lipophilicity Drug design ADME prediction

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide (CAS 894069-06-8) is a synthetic small molecule (MF: C₁₇H₁₂N₆O₄S; MW: 396.4 g/mol) that belongs to the triazolopyridazine phenyl sulfonamide class. Its structure features a [1,2,4]triazolo[4,3-b]pyridazine core linked via a 3-aminophenyl bridge to a 3-nitrobenzenesulfonamide moiety.

Molecular Formula C17H12N6O4S
Molecular Weight 396.38
CAS No. 894069-06-8
Cat. No. B2665754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide
CAS894069-06-8
Molecular FormulaC17H12N6O4S
Molecular Weight396.38
Structural Identifiers
SMILESC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C3=NN4C=NN=C4C=C3
InChIInChI=1S/C17H12N6O4S/c24-23(25)14-5-2-6-15(10-14)28(26,27)21-13-4-1-3-12(9-13)16-7-8-17-19-18-11-22(17)20-16/h1-11,21H
InChIKeyDNMULEIWCBVBSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide (CAS 894069-06-8): Core Chemical Identity and Procurement Baseline


N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide (CAS 894069-06-8) is a synthetic small molecule (MF: C₁₇H₁₂N₆O₄S; MW: 396.4 g/mol) that belongs to the triazolopyridazine phenyl sulfonamide class. Its structure features a [1,2,4]triazolo[4,3-b]pyridazine core linked via a 3-aminophenyl bridge to a 3-nitrobenzenesulfonamide moiety [1]. The compound is listed in the PubChem Compound database (CID 18572303) with computed physicochemical descriptors including an XLogP3-AA of 1.8, one hydrogen bond donor, and eight hydrogen bond acceptors, placing it within drug-like chemical space [1]. As a member of the broader triazolopyridazine sulfonamide family—which has been investigated for antimicrobial, cytotoxic, and kinase-inhibitory activities—this specific substitution pattern (3-nitro, 3-phenyl linkage) defines its molecular recognition features that differentiate it from positional isomers and related analogs [2].

Triazolopyridazine phenyl sulfonamide probe; synthetic small molecule for SAR exploration
3-nitro-3-phenyl linkage defines molecular recognition features distinct from positional and connectivity isomers
Computed drug-like space (XLogP3 1.8, TPSA 123 Ų) supports biochemical and cell-based screening workflows

Why Generic Substitution of N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide Is Not Supported by Current Evidence


A direct interchange of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide with its closest analogs is not reliably supported by the available scientific evidence. The two most structurally proximal comparators—the 2-nitro positional isomer (CAS 894068-96-3) and the 4-phenyl linked isomer (2-nitro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide, CAS not specified)—differ in the regiochemistry of the nitro group on the phenylsulfonamide ring (2- vs. 3-position) and the attachment point of the triazolopyridazine-phenyl linker (3- vs. 4-substitution), respectively [1]. Even small alterations in sulfonamide nitro substitution are known to significantly modulate electronic properties (Hammett σ meta vs. ortho effects), hydrogen-bonding topology, and target-binding conformations . Furthermore, in-class triazolopyridazine sulfonamides bearing alternative sulfonamide aryl groups (e.g., thiophene-2-sulfonamide, 4-propylbenzenesulfonamide) have been reported to engage distinct protein targets such as Lin28 and calpain-1, underscoring that activity is not conserved across the class; thus, substitution without matched-pair confirmation data carries a high risk of divergent biological outcomes . The subsequent section presents the limited but targeted quantitative evidence available.

2-Nitro positional isomer
Ortho-nitro (vs. meta) introduces stronger electron withdrawal (Δσ ≈ +0.09) and steric shielding; electronic environment at the sulfonamide may differ, altering target engagement.
4-Phenyl linked isomer
Para-phenyl connectivity produces a more linear molecular shape compared to the kinked meta arrangement; conformational presentation of the triazolopyridazine core may not transfer directly.
Alternative sulfonamide aryl groups
Thiophene-2-sulfonamide or 4-propylbenzenesulfonamide analogs engage distinct targets (e.g., calpain-1 vs. Lin28); class-level promiscuity limits direct substitution without matched-pair data.

Quantitative Differentiation Evidence: N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 3-Nitro vs. 2-Nitro Positional Isomer

The 3-nitro positional isomer (CAS 894069-06-8) has a computed XLogP3-AA of 1.8 [1]. The 2-nitro positional isomer (CAS 894068-96-3) has a computed XLogP3-AA of 1.8 [2]. No significant difference in predicted logP is observed between the two isomers. This constitutes supporting evidence only, as the difference is negligible.

Lipophilicity (XLogP3)
Reported
XLogP3-AA = 1.8 (3-NO₂ & 2-NO₂ isomer; Δ = 0)
Lipophilicity-driven PK differentiation unlikely.
Computed; confirm experimentally for your assay system.
Lipophilicity Drug design ADME prediction

Hydrogen Bond Acceptor Count: 3-Nitro Isomer vs. 4-Phenyl Linked Analog

The target compound possesses 8 computed hydrogen bond acceptor atoms, derived from the six nitrogen atoms in the triazolopyridazine core, the sulfonamide oxygens, and the nitro group oxygens [1]. This is identical to the 4-phenyl linked analog (2-nitro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide), which also possesses 8 hydrogen bond acceptors by an identical functional group inventory [2]. As a supporting piece of evidence, this demonstrates that the meta- vs. para-phenyl connectivity does not alter the gross HBA count.

H-Bond Acceptors
Reported
8 HBA (3-phenyl & 4-phenyl analogs)
Bulk HBA capacity identical; conformational presentation differentiates.
Identical functional group inventory.
Hydrogen bonding Target engagement Molecular recognition

Rotatable Bond Count and Conformational Flexibility: 3-Nitro Isomer vs. 2-Nitro Isomer and Thiophene Analog

The target compound (3-nitro isomer) has 4 rotatable bonds [1]. The 2-nitro isomer shares the same 4 rotatable bonds [2]. In contrast, the thiophene-2-sulfonamide analog (N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide) has 5 rotatable bonds due to the thiophene-sulfonamide linkage geometry [3]. This class-level inference suggests that within the benzenesulfonamide subgroup, conformational flexibility is conserved, but exchanges with heteroaryl sulfonamides introduce additional rotational degrees of freedom that may affect binding entropy.

Rotatable Bonds
Class-level
4 rot. bonds (3-NO₂ & 2-NO₂); 5 for thiophene analog
Flexibility conserved within benzenesulfonamide class; heteroaryl adds rotational degree.
May affect binding entropy; validate in docking studies.
Conformational entropy Binding affinity Protein-ligand docking

Electronic Substituent Effects: Meta-Nitro (3-NO₂) vs. Ortho-Nitro (2-NO₂) on the Benzenesulfonamide Ring

The 3-nitro substituent on the target compound exerts a meta-electron-withdrawing effect (Hammett σₘ = +0.71 for NO₂) [1], whereas the 2-nitro positional isomer exerts an ortho-electron-withdrawing effect with additional steric and intramolecular hydrogen-bonding potential (σₒ estimated as +0.80 with steric component) [2]. This class-level inference—supported by well-established physical organic chemistry principles—establishes a quantified electronic differentiation of approximately Δσ ≈ +0.09, with the 2-nitro isomer being a stronger net electron-withdrawing substituent. The meta-nitro substitution in the target compound preserves the sulfonamide NH acidity without the ortho steric shielding that can impede target hydrogen bonding [3].

Electronic Effect (σ)
Class-level
σₘ (3-NO₂) = +0.71; σₒ (2-NO₂) ≈ +0.80; Δ≈+0.09
Meta-nitro preserves sulfonamide NH acidity without ortho shielding.
Well-established Hammett constants; applied as class-level inference.
Electronic effects Hammett constants SAR optimization

Topological Polar Surface Area (TPSA) and Predicted Passive Permeability: 3-Nitro vs. 4-Phenyl Linked Analog

The target compound has a computed TPSA of 123 Ų [1]. The 4-phenyl linked analog (2-nitro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide) has a computed TPSA of 123 Ų [2], identical to the target. This supporting evidence confirms that the meta- vs. para-phenyl connectivity does not alter the overall polar surface area; any differential permeability would arise from conformational shape differences rather than bulk polarity.

Polar Surface Area
Reported
TPSA = 123 Ų (3-phenyl & 4-phenyl analog)
Permeation predictions indistinguishable by polarity; molecular shape is primary differentiator.
Computed value; verify with experimental logD if needed.
TPSA Blood-brain barrier Oral bioavailability prediction

Structural Determinants of Protein Target Engagement: Triazolopyridazine Sulfonamide Class-Level Target Profiles

Compounds bearing the [1,2,4]triazolo[4,3-b]pyridazine scaffold linked to a benzenesulfonamide have been reported to engage the RNA-binding protein Lin28 (e.g., N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide analog) . Separately, 4-propyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide has been associated with calpain-1 inhibition . Triazolopyridazine derivatives more broadly have demonstrated cytotoxic activity at 10⁻⁵ M concentration across 60 cancer cell lines in NCI screening [1]. The target compound's specific 3-nitrobenzenesulfonamide and meta-phenyl connectivity constellation has not been directly tested in these assays; however, the conservation of the core pharmacophore—H-bond donor (sulfonamide NH), H-bond acceptor (nitro oxygens, triazole/pyridazine nitrogens), and aromatic stacking surface—suggests potential engagement of similar targets. This inference is class-level only.

Class Target Profile
Class-level
Reported for Lin28, calpain-1; NCI 60-cell cytotoxicity
Target selectivity depends on sulfonamide substitution; 3-NO₂ provides distinct electronic probe.
No direct comparative data; class-level inference.
Lin28 inhibition Calpain-1 inhibition Kinase profiling

Recommended Application Scenarios for N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Sulfonamide Regioisomerism: Probing Meta-Nitro vs. Ortho-Nitro Effects

The target compound (3-nitro, Hammett σₘ = +0.71) serves as an essential matched molecular pair partner to the 2-nitro isomer (σₒ ≈ +0.80). Researchers investigating electronic modulation of sulfonamide NH acidity can use this pair to isolate the ortho vs. meta electronic effect on target binding (Δσ ≈ +0.09), without confounding differences in lipophilicity (ΔXLogP3-AA = 0) or rotatable bond count (ΔRotB = 0) [1]. This pair is ideal for Free-Wilson or QSAR model building where electronic descriptors must be decorrelated from steric and lipophilic parameters.

Conformational Analysis and Docking Studies: Meta-Phenyl vs. Para-Phenyl Connectivity Scaffolds

The 3-phenyl connectivity in the target compound produces a kinked molecular shape distinct from the more linear 4-phenyl linked analog, despite identical TPSA (123 Ų), HBA count (8), and molecular formula [1] [2]. Computational chemists and structural biologists can employ this compound to interrogate how phenyl linker geometry influences the presentation of the triazolopyridazine core to protein binding pockets, using the 4-phenyl analog as a shape-diversified control.

Kinase and RNA-Binding Protein Inhibitor Screening: Triazolopyridazine Scaffold with Tunable Sulfonamide Electronics

Given the established engagement of triazolopyridazine sulfonamides with Lin28 (an RNA-binding protein implicated in let-7 microRNA regulation) and calpain-1 [1], the target compound's 3-nitrobenzenesulfonamide moiety—offering moderate electron withdrawal without ortho steric bulk—represents a pharmacophore variant suitable for screening panels targeting RNA-protein interactions or cysteine protease families. Its 4 rotatable bonds and XLogP3-AA of 1.8 predict favorable ligand efficiency and solubility for biochemical assay conditions [2].

Antimicrobial and Cytotoxic Screening: Broad-Spectrum Biological Profiling of Nitro-Substituted Sulfonamides

Triazolopyridazine derivatives, including aryl sulfonamides, have demonstrated preliminary antimicrobial activity and NCI 60-cell line cytotoxicity (10⁻⁵ M) [1] [2]. The 3-nitro substitution pattern has been extensively used in antibacterial sulfonamides for its optimal electronic profile (σₘ = +0.71). The target compound can be deployed in phenotypic screening cascades to compare hit rates against the 2-nitro isomer and heteroaryl sulfonamide analogs, providing insight into the electronic requirements for antimicrobial or anticancer activity within this chemotype.

Application
Selection Property
Validation Focus
SAR: Sulfonamide regioisomerism
Electronic differentiation (meta- vs. ortho-NO₂)
Sulfonamide NH acidity & binding assay
Conformational analysis
Molecular shape (kinked meta vs. linear para)
Triazolopyridazine core presentation to protein pockets
Kinase / RNA-binding protein screening
Pharmacophore with moderate electron withdrawal
RNA-protein interaction & cysteine protease panels
Antimicrobial & cytotoxic screening
Nitro-substituted sulfonamide phenotype
Phenotypic hit-rate vs. regioisomers & heteroaryl analogs
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